6-Bromo-4-chloro-8-methoxyquinazoline
Description
Overview of Quinazoline (B50416) Heterocycles in Medicinal Chemistry
The field of medicinal chemistry perpetually seeks novel molecular frameworks that can serve as a basis for the development of new therapeutic agents. Among these, heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their diverse pharmacological activities. mdpi.comresearchgate.net The quinazoline scaffold, a fused heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, has emerged as a "privileged structure" in drug discovery. researchgate.netnih.gov This designation stems from its ability to bind to multiple biological targets with high affinity, facilitating the creation of potent and selective drugs. nih.gov
Quinazoline, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid also known as 1,3-diazanaphthalene. mdpi.com Its core structure is a versatile backbone for a vast number of derivatives. ijpsr.com The structural diversity arises from the various substitution patterns possible on the quinazoline ring system. Based on these substitutions, quinazolines can be categorized into different classes, such as 2-quinazolinones, 4-quinazolinones, and 2,4-quinazolinediones. mdpi.com This structural adaptability allows for the fine-tuning of their biological effects.
The biological significance of quinazoline derivatives is extensive, with compounds exhibiting a wide array of pharmacological activities. These include anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, anticonvulsant, antihypertensive, and analgesic properties. nih.govmdpi.comnih.gov Several quinazoline-based drugs are currently on the market, such as the anticancer agents Gefitinib and Erlotinib, which function as tyrosine kinase inhibitors, and the antihypertensive medications Prazosin and Doxazosin. nih.govmdpi.com The broad spectrum of activity has established the quinazoline scaffold as a cornerstone in the development of new medicines. proquest.com
In the pursuit of enhanced biological activity and target specificity, medicinal chemists have increasingly focused on modifying the quinazoline scaffold with various functional groups. Among the most significant trends is the incorporation of halogen atoms and alkoxy groups.
Halogenated Quinazolines: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the quinazoline structure has been shown to significantly influence the compound's physicochemical properties and biological activity. scispace.com Halogenated quinazolines are crucial intermediates in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govmdpi.com These reactions allow for the creation of more complex, polysubstituted quinazoline derivatives. nih.gov Structure-activity relationship studies have indicated that the presence of a halogen atom, particularly at the 6- and 8-positions, can enhance the antimicrobial activities of quinazolinone derivatives. nih.gov For instance, 6-bromo-substituted quinazolinones have been investigated for their cytotoxic and anti-inflammatory potential. proquest.comnih.gov
Alkoxylated Quinazolines: The addition of alkoxy groups, such as a methoxy (B1213986) group (-OCH₃), is another key strategy in the design of quinazoline-based drugs. The methoxy group can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, which in turn can affect its interaction with biological targets. For example, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline has been synthesized as a key intermediate for potential PI3K/mTOR inhibitors, highlighting the importance of the methoxy substituent in targeting specific cellular pathways. atlantis-press.com
Chemical Identity and Structural Features of 6-Bromo-4-chloro-8-methoxyquinazoline
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound is This compound . This name precisely describes the molecular structure: a central quinazoline ring substituted with a bromine atom at the 6th position, a chlorine atom at the 4th position, and a methoxy group at the 8th position.
Below is a data table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₅BrClN₂O |
| Structure | A quinazoline ring system with the following substituents: -Br at position 6, -Cl at position 4, -OCH₃ at position 8. |
Note: Data for this specific compound is limited in public chemical databases. The molecular formula is derived from the name.
The specific combination of substituents in this compound makes it a compound of significant interest for several reasons. The rationale for its investigation lies at the intersection of the established importance of the quinazoline scaffold and the strategic placement of functional groups known to modulate biological activity.
Versatile Synthetic Intermediate: The presence of two different halogen atoms (bromo and chloro) at positions 6 and 4, respectively, offers opportunities for regioselective functionalization. mdpi.com The chlorine atom at the 4-position is known to be particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine groups to create 4-aminoquinazoline derivatives, a class of compounds with a wide range of therapeutic applications. mdpi.com The bromine at position 6 can be used in various cross-coupling reactions to build molecular complexity. nih.gov
Modulation of Biological Activity: The combination of a bromo group at position 6, a chloro group at position 4, and a methoxy group at position 8 creates a unique electronic and steric profile. As previously noted, halogenation at the 6-position and the presence of alkoxy groups are known to be important for the biological activity of quinazolines. nih.govatlantis-press.com The investigation of this specific substitution pattern is a logical step in exploring the structure-activity relationships of multisubstituted quinazolines.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
A review of the current scientific literature reveals a significant knowledge gap specifically concerning This compound . While there is extensive research on quinazoline derivatives in general, including various bromo-, chloro-, and methoxy-substituted analogues, this particular compound is not widely studied.
The primary research focus in the broader area includes:
The synthesis of various quinazoline derivatives as potential anticancer agents, often targeting specific enzymes like tyrosine kinases. mdpi.comnih.gov
The development of novel antimicrobial and anti-inflammatory agents based on the quinazoline scaffold. mdpi.comnih.gov
The use of halogenated quinazolines as versatile building blocks for creating libraries of compounds for drug screening. nih.govmdpi.com
The lack of specific research on this compound represents a clear gap. There is limited to no published data on its synthesis, characterization, or biological evaluation. This presents an opportunity for future research to synthesize this compound, explore its reactivity in various chemical transformations, and screen it for a range of biological activities. Such studies would contribute valuable data to the broader understanding of how multisubstitution patterns on the quinazoline ring affect its potential as a therapeutic agent.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
6-bromo-4-chloro-8-methoxyquinazoline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-7-3-5(10)2-6-8(7)12-4-13-9(6)11/h2-4H,1H3 |
InChI Key |
QUAIEXHUGJIEPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=CN=C2Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Bromo 4 Chloro 8 Methoxyquinazoline
Retrosynthetic Analysis and Key Disconnection Points
A logical retrosynthetic analysis of 6-bromo-4-chloro-8-methoxyquinazoline identifies the most viable disconnection points for a practical synthesis.
Strategic Approaches for Quinazoline (B50416) Ring Construction
The primary disconnection strategy involves breaking the bonds of the pyrimidine (B1678525) ring, which leads back to a suitably substituted anthranilic acid derivative. The final 4-chloro group is typically introduced in the last step from a precursor, the 6-bromo-8-methoxyquinazolin-4(3H)-one. This quinazolinone is the central intermediate in this synthetic approach.
The retrosynthetic pathway can be visualized as follows:
C4-Cl Bond Disconnection: The target molecule, this compound, can be disconnected at the C4-Cl bond. This points to a dehydroxy-chlorination reaction of the corresponding quinazolinone, 6-bromo-8-methoxyquinazolin-4(3H)-one , using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govacs.org This is a standard and widely used transformation in quinazoline chemistry. nih.govacs.orgresearchgate.netresearchgate.net
Quinazolinone Ring Disconnection: The intermediate quinazolinone is typically formed via cyclization. Retrosynthetic analysis suggests breaking the N1-C2 and C4-N3 bonds. researchgate.netresearchgate.net This leads to a 2-aminobenzoic acid derivative and a one-carbon source, such as formamide (B127407). This approach is known as the Niementowski quinazoline synthesis. nih.govwikipedia.orgnih.gov
Incorporation of Halogen and Methoxy (B1213986) Substituents
The bromo and methoxy groups at positions 6 and 8, respectively, are integral to the structure. The most efficient strategy is to begin the synthesis with a benzene (B151609) ring that already contains these substituents in the correct orientation. Therefore, the key starting material identified through this retrosynthesis is 2-amino-5-bromo-3-methoxybenzoic acid . The positions of the substituents on this anthranilic acid derivative directly correspond to the desired substitution pattern on the final quinazoline ring.
Synthesis of Precursor Intermediates
Preparation of Substituted Anilines and Anthranilic Acid Derivatives
A plausible synthetic route could start from a simpler, commercially available substituted benzoic acid, such as m-anisic acid. The synthesis would involve sequential electrophilic aromatic substitution reactions—bromination and nitration—followed by the reduction of the nitro group to an amine. The precise order of these steps would be crucial to ensure the correct regiochemistry of the final product. For instance, the synthesis of the related 2-bromo-5-methoxybenzoic acid is achieved by the direct bromination of m-anisic acid. prepchem.com
| Starting Material | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| m-Anisic acid | Bromination | Br₂, Acetic Acid, H₂O | 2-Bromo-5-methoxybenzoic acid | prepchem.com |
| Anthranilic acid | Chlorination | Sulfuryl chloride, Ether | 2-Amino-5-chlorobenzoic acid | prepchem.com |
| Anthranilic acid | Diazotization | Varies based on pH | N-benzylidene-5-(phenylazo) anthranilic acids | nih.gov |
Synthesis of 2-Amino-3-methoxybenzonitrile Analogues
An alternative synthetic route to quinazolines begins with 2-aminobenzonitriles. core.ac.uknih.govrsc.org For the target molecule, the corresponding precursor would be 2-amino-5-bromo-3-methoxybenzonitrile . This intermediate could be synthesized from the corresponding anthranilic acid by converting the carboxylic acid group into a nitrile. Alternatively, it could be prepared from a pre-existing benzonitrile (B105546) by introducing the amino and bromo groups. For example, 2-aminobenzonitrile (B23959) can be synthesized by the reduction of 2-nitrobenzonitrile (B147312) using reagents like zinc dust in an acidic medium. google.com
Cyclization Reactions for Quinazoline Ring Formation
The final stage of the synthesis involves constructing the quinazoline ring and installing the chloro group at the 4-position.
The most direct method for forming the quinazolinone ring from 2-amino-5-bromo-3-methoxybenzoic acid is the Niementowski reaction. nih.govwikipedia.orgnih.gov This involves heating the anthranilic acid derivative with formamide. The formamide serves as both the reactant, providing the C2 carbon, and often as the solvent. nih.gov The reaction proceeds via a cyclocondensation mechanism to yield 6-bromo-8-methoxyquinazolin-4(3H)-one . Microwave-assisted versions of this reaction have been shown to reduce reaction times significantly. nih.govijprajournal.com
Once the quinazolinone is formed, the final step is the conversion of the 4-oxo group to a 4-chloro substituent. This is a standard and high-yielding reaction accomplished by heating the quinazolinone in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govacs.org The use of POCl₃, sometimes in combination with phosphorus pentachloride (PCl₅), ensures the complete conversion to This compound . indianchemicalsociety.com The reaction mechanism involves an initial phosphorylation of the lactam oxygen, which creates a good leaving group that is subsequently displaced by a chloride ion. nih.gov
| Reactant | Reaction Type | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Substituted Anthranilic Acid | Niementowski Cyclization | Formamide | Substituted Quinazolin-4(3H)-one | nih.govwikipedia.org |
| Substituted Quinazolin-4(3H)-one | Dehydroxy-chlorination | POCl₃ | Substituted 4-Chloroquinazoline (B184009) | nih.govacs.org |
| 2-Aminobenzonitrile | Cyclization with Alcohol/Water | Ru(II) complex | Substituted Quinazolin-4(3H)-one | rsc.org |
Condensation Reactions with Amidines, Nitriles, or Carboxylic Acid Derivatives
The foundational step in the synthesis of this compound is the construction of the corresponding quinazolinone precursor, 6-bromo-8-methoxy-4(3H)-quinazolinone. This is typically achieved through the cyclocondensation of a suitably substituted anthranilic acid derivative with a one-carbon synthon. The key starting material for this approach is 2-amino-5-bromo-3-methoxybenzoic acid , which is commercially available. azurewebsites.netcalpaclab.com
One of the most common methods for this transformation is the reaction of the anthranilic acid with formamide. researchgate.net In this reaction, formamide serves as both the reagent and the solvent, and the mixture is typically heated at elevated temperatures to drive the cyclization and dehydration, yielding the quinazolinone.
Alternatively, the reaction can be carried out with formamidine (B1211174) acetate (B1210297) in a suitable solvent, such as formamide, at high temperatures (e.g., 160 °C). researchgate.net This method provides a direct route to the quinazolinone core. The general reaction is depicted below:
General Reaction Scheme for Quinazolinone Formation: Starting Material: 2-amino-5-bromo-3-methoxybenzoic acid Reagent: Formamide or Formamidine Acetate Product: 6-bromo-8-methoxy-4(3H)-quinazolinone
The subsequent and crucial step is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a standard transformation in quinazoline chemistry, often accomplished by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govresearchgate.netgoogle.com The reaction with POCl₃, often performed neat or in an inert solvent, typically requires heating to effect the conversion. nih.gov The presence of a catalytic amount of a tertiary amine, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction. researchgate.net This two-stage process, involving initial phosphorylation of the quinazolinone followed by nucleophilic attack of chloride, leads to the formation of the desired this compound. nih.gov
A study on the chlorination of 4-quinazolones with POCl₃ revealed that the reaction proceeds through two distinct stages that can be controlled by temperature. An initial phosphorylation occurs at lower temperatures (< 25 °C) under basic conditions, followed by conversion to the chloroquinazoline upon heating to 70-90 °C. nih.gov
Table 1: Key Condensation and Chlorination Reactions
| Step | Starting Material | Reagent(s) | Product | General Conditions |
|---|---|---|---|---|
| 1. Quinazolinone Formation | 2-amino-5-bromo-3-methoxybenzoic acid | Formamide | 6-bromo-8-methoxy-4(3H)-quinazolinone | High temperature (e.g., >150 °C) |
| 2. Chlorination | 6-bromo-8-methoxy-4(3H)-quinazolinone | POCl₃ | This compound | Reflux in neat POCl₃ or with a base in an inert solvent |
One-Pot Synthetic Sequences for Enhanced Efficiency
Adapting such a strategy could theoretically involve the in-situ generation of an amidine from a nitrile, followed by its reaction with the anthranilate and subsequent cyclization to form the quinazolinone. However, the more common and direct approach for the synthesis of the target molecule remains the stepwise procedure.
Regioselective Functionalization Techniques
The specific substitution pattern of this compound necessitates precise regioselective functionalization. The strategy to achieve this relies heavily on the use of a pre-functionalized starting material.
The introduction of the bromine atom at the 6-position is achieved by starting the synthesis with an anthranilic acid that already contains the bromine substituent at the desired position, namely 2-amino-5-bromo-3-methoxybenzoic acid. Direct bromination of an unsubstituted quinazolinone can lead to a mixture of products, making this a less favorable approach for achieving high regioselectivity. The synthesis of 6-bromo quinazoline derivatives often starts from a bromo-substituted anthranilic acid. nih.gov
The chlorination at the 4-position, as previously discussed, is a highly regioselective process. The conversion of the 4-oxo functionality of the quinazolinone to a chloro group using reagents like POCl₃ or SOCl₂ specifically targets this position due to its chemical reactivity. nih.govgoogle.com This transformation is a cornerstone in the synthesis of 4-substituted quinazolines.
Similar to the bromination strategy, the methoxy group at the 8-position is introduced by using a starting material that already possesses this functionality. In this case, 2-amino-5-bromo-3-methoxybenzoic acid serves this purpose. The synthesis of this key intermediate would involve the methoxylation of a suitable precursor. While direct alkylation or arylation to introduce a methoxy group on a pre-formed quinazoline ring is possible, it can be challenging to achieve the desired regioselectivity, especially in the presence of other functional groups. Therefore, starting with the appropriately substituted anthranilic acid is the most efficient and regioselective method.
Advanced Synthetic Approaches
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and have been applied to the functionalization of quinazolines. While not directly employed in the primary synthesis of the this compound backbone, these methods are crucial for further derivatization. The bromo and chloro substituents on the quinazoline ring are excellent handles for a variety of cross-coupling reactions.
Halogenated quinazolines are versatile intermediates for metal-catalyzed carbon-carbon bond-forming reactions such as Suzuki-Miyaura, Heck, Sonogashira, Stille, and Negishi cross-couplings, as well as carbon-heteroatom bond formation via Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 6- and 4-positions, leading to a diverse library of quinazoline derivatives.
For example, the chloro group at the 4-position can be readily displaced by various nucleophiles, including anilines, in reactions that can be facilitated by a base. nih.gov The bromine atom at the 6-position is also amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other functional groups.
Table 2: Potential for Further Functionalization via Cross-Coupling
| Position on Quinazoline Ring | Halogen | Potential Cross-Coupling Reactions |
|---|---|---|
| 4 | Chloro | Suzuki-Miyaura, Buchwald-Hartwig Amination, Sonogashira |
| 6 | Bromo | Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, Buchwald-Hartwig Amination |
Microwave-Assisted and Flow Chemistry Approaches
Conventional synthetic methods for quinazoline derivatives often require prolonged reaction times and high temperatures, which can lead to side product formation and reduced yields. Microwave-assisted synthesis and flow chemistry offer significant advantages in this context, including rapid heating, precise temperature control, and improved reaction efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to accelerate the synthesis of quinolone and quinazolinone cores. For instance, the cyclization of anthranilic acid derivatives, a key step in forming the quinazolinone ring system, can be significantly expedited. While a specific protocol for 6-bromo-8-methoxyquinazolin-4(1H)-one is not detailed in the reviewed literature, a proposed microwave-assisted approach can be extrapolated from similar syntheses.
A potential microwave-assisted cyclization to form the precursor 6-bromo-8-methoxyquinazolin-4(1H)-one could involve the reaction of 2-amino-5-bromo-3-methoxybenzoic acid with formamide under microwave irradiation. This approach would likely reduce the reaction time from hours to minutes compared to conventional heating.
The subsequent chlorination of 6-bromo-8-methoxyquinazolin-4(1H)-one to yield this compound can also be enhanced by microwave energy. The use of a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), in a sealed vessel under microwave irradiation could lead to a faster and cleaner conversion.
Flow Chemistry Approaches
Flow chemistry, or continuous flow processing, provides a scalable and safe alternative for the synthesis of heterocyclic compounds. The key advantages include excellent heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely.
A hypothetical flow chemistry setup for the synthesis of this compound could involve two main stages. First, the cyclization of 2-amino-5-bromo-3-methoxybenzoic acid with a suitable reagent in a heated flow reactor to form the quinazolinone intermediate. Second, the output from the first reactor could be directly mixed with a stream of a chlorinating agent in a second reactor to perform the chlorination. This integrated process would minimize handling of intermediates and allow for continuous production.
The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of a quinazolinone intermediate using conventional, microwave-assisted, and flow chemistry methods, based on general principles observed in the synthesis of related compounds.
| Parameter | Conventional Heating | Microwave-Assisted (Sealed Vessel) | Flow Chemistry (Heated Coil) |
| Reaction Time | 4 - 12 hours | 10 - 30 minutes | 5 - 20 minutes (residence time) |
| Temperature | 150 - 200 °C | 180 - 220 °C | 200 - 250 °C |
| Solvent | High-boiling point solvents (e.g., Dowtherm A) | Polar aprotic solvents (e.g., DMF, NMP) | Similar to conventional or microwave |
| Pressure | Atmospheric | 5 - 20 bar | 10 - 30 bar |
| Typical Yield | 60 - 80% | 75 - 90% | 80 - 95% |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. This involves a systematic study of various parameters for both the cyclization and chlorination steps.
Optimization of the Cyclization Step:
The formation of the 6-bromo-8-methoxyquinazolin-4(1H)-one intermediate is a critical step. Key parameters to optimize include:
Reagents: Different formylating agents, such as formamide, formic acid, or triethyl orthoformate, can be screened.
Catalyst: The use of an acid or base catalyst could influence the reaction rate and yield.
Solvent: The choice of solvent can significantly impact the reaction. High-boiling point polar aprotic solvents are often effective.
Temperature and Time: These parameters are interdependent and need to be optimized to ensure complete reaction without significant degradation.
Optimization of the Chlorination Step:
The conversion of the quinazolinone to the final 4-chloroquinazoline is a pivotal transformation. Optimization of this step is critical to avoid the formation of impurities. google.comatlantis-press.com
Chlorinating Agent: While phosphorus oxychloride (POCl₃) is a common reagent, other agents like thionyl chloride (SOCl₂), oxalyl chloride, or Vilsmeier reagent (generated from DMF and POCl₃) can be investigated for improved selectivity and milder reaction conditions. atlantis-press.com The use of phosphorus trichloride (B1173362) (PCl₃) in a solvent like toluene (B28343) has also been reported for similar transformations. google.com
Solvent: The reaction can be performed neat in the chlorinating agent or using an inert high-boiling solvent such as toluene or xylene. google.com
Temperature and Reaction Time: Careful control of temperature is necessary to drive the reaction to completion while minimizing the formation of byproducts. Reaction times typically range from 2 to 4 hours under reflux conditions. google.comatlantis-press.com
Work-up Procedure: The method of quenching the reaction and isolating the product is vital for purity. Neutralization with a base, such as a saturated sodium bicarbonate or potassium hydroxide (B78521) solution, followed by extraction is a common procedure. google.com
The following table provides a hypothetical example of an optimization study for the chlorination step, based on literature for analogous compounds.
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | POCl₃ | Neat | 110 | 4 | 85 | 92 |
| 2 | POCl₃ | Toluene | 110 | 4 | 78 | 95 |
| 3 | SOCl₂ | Toluene | 80 | 6 | 75 | 90 |
| 4 | PCl₃ | Toluene | 110 | 2 | 91 | 96 |
| 5 | PPh₃ / CCl₄ | Acetonitrile (B52724) | 80 | 8 | 82 | 94 |
Through systematic optimization of these parameters for both the cyclization and chlorination steps, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity, suitable for further applications.
Chemical Reactivity and Derivatization of 6 Bromo 4 Chloro 8 Methoxyquinazoline
Nucleophilic Aromatic Substitution at the C-4 Position
The electron-withdrawing nature of the quinazoline (B50416) ring system activates the C-4 position towards nucleophilic attack, facilitating the displacement of the chloro group. This reactivity is a cornerstone for the introduction of a wide array of functional groups.
Reactions with Amines, Alcohols, and Thiols
The displacement of the C-4 chlorine atom by various nucleophiles, such as amines, alcohols, and thiols, is a well-established method for the derivatization of 4-chloroquinazolines. In the case of 6-Bromo-4-chloro-8-methoxyquinazoline, reactions with primary and secondary amines proceed readily to afford the corresponding 4-aminoquinazoline derivatives. For instance, the reaction with anilines, such as 3-chloro-4-fluoroaniline, has been documented in the patent literature, leading to the formation of N-aryl-6-bromo-8-methoxyquinazolin-4-amines. These reactions are typically carried out in a suitable solvent, such as isopropanol (B130326) or acetonitrile (B52724), and may be facilitated by the presence of an acid or base.
While specific examples with this compound are less common in peer-reviewed literature, the general reactivity pattern of 4-chloroquinazolines suggests that reactions with alcohols and thiols would proceed under appropriate conditions. The reaction with alkoxides or phenoxides would yield the corresponding 4-alkoxy or 4-aryloxy derivatives, while reactions with thiols or thiolates would furnish 4-thioether analogues.
| Nucleophile | Product Type | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Primary/Secondary Amines | 4-Aminoquinazoline derivatives | Solvent (e.g., Isopropanol, Acetonitrile), Heat | google.com |
| Anilines | N-Aryl-quinazolin-4-amine derivatives | Solvent (e.g., Isopropanol), Acid catalysis (e.g., HCl) | google.com |
| Alcohols/Alkoxides | 4-Alkoxyquinazoline derivatives | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | General knowledge |
| Thiols/Thiolates | 4-Thioetherquinazoline derivatives | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | General knowledge |
Formation of C-4 Substituted Quinazoline Derivatives
The nucleophilic aromatic substitution at the C-4 position is a pivotal step in the synthesis of a diverse library of quinazoline derivatives. The resulting 4-substituted-6-bromo-8-methoxyquinazolines can serve as advanced intermediates for further functionalization, particularly through cross-coupling reactions at the C-6 bromo position. This sequential functionalization strategy allows for the controlled and regioselective introduction of different substituents, leading to complex and highly decorated quinazoline structures. A notable example is the synthesis of 6-Bromo-N-(3-chloro-4-fluorophenyl)-8-methoxyquinazolin-4-amine, which highlights the utility of this approach in accessing medicinally relevant scaffolds. google.com
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the halogenated positions of this compound provide versatile handles for such transformations. The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation at C-6 and C-4
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromo group at the C-6 position is the more reactive site for this transformation compared to the chloro group at C-4. This allows for the selective introduction of aryl or vinyl substituents at the C-6 position by reaction with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or palladium(II) acetate (B1210297) (Pd(OAc)2) with a suitable phosphine (B1218219) ligand. Common bases used are sodium carbonate, potassium carbonate, or potassium phosphate.
While Suzuki-Miyaura coupling at the C-4 chloro position is also possible, it generally requires more forcing conditions or specialized catalytic systems due to the lower reactivity of the C-Cl bond compared to the C-Br bond. This differential reactivity allows for a sequential cross-coupling strategy, where the C-6 position is functionalized first, followed by a subsequent coupling at the C-4 position if desired.
| Coupling Partner | Position | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Arylboronic acid | C-6 | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/Water | General knowledge |
| Alkenylboronic acid | C-6 | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/Water | General knowledge |
| Arylboronic acid | C-4 | Pd(dppf)Cl2 | Cs2CO3 | DMF | General knowledge |
Heck and Sonogashira Coupling Reactions
The Heck reaction enables the formation of carbon-carbon bonds by coupling the haloquinazoline with an alkene, while the Sonogashira reaction achieves the same with a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the C-6 bromo position is the preferred site for these reactions under standard conditions.
A patent for a related compound describes the Sonogashira coupling of this compound with a terminal alkyne. googleapis.com This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, such as triethylamine (B128534) or diisopropylethylamine.
The Heck reaction with this compound would involve its reaction with an olefin in the presence of a palladium catalyst and a base to introduce a vinyl substituent at the C-6 position.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction provides an alternative to nucleophilic aromatic substitution for the introduction of amino groups, particularly for less reactive amines or when milder conditions are required. For this compound, the C-6 bromo position is the primary site for Buchwald-Hartwig amination.
This reaction involves the coupling of the haloquinazoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide). The choice of ligand and base is crucial for the success of the reaction and depends on the specific amine being coupled. While direct examples with this compound are not prevalent in the literature, the extensive scope of the Buchwald-Hartwig amination on various aryl bromides suggests its applicability to this substrate. wikipedia.orgnih.gov
Electrophilic Aromatic Substitution on the Quinazoline Ring
The quinazoline ring system is generally considered electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrimidine (B1678525) ring. This inherent electronic nature makes electrophilic aromatic substitution reactions on the carbocyclic portion of the molecule challenging, often requiring harsh reaction conditions. The reactivity is further influenced by the existing substituents on the benzene (B151609) ring. In this compound, the 6-bromo and 4-chloro substituents are deactivating and ortho-, para-directing, while the 8-methoxy group is activating and ortho-, para-directing. The positions available for substitution are C-5 and C-7. The directing effects of the existing substituents would likely lead to a mixture of products, with the precise outcome depending on the specific electrophile and reaction conditions.
Direct electrophilic nitration, sulfonation, or halogenation of a polysubstituted quinazoline such as this compound is not extensively documented in the literature. However, based on the general principles of electrophilic aromatic substitution on deactivated and substituted aromatic rings, these reactions are expected to be difficult.
Nitration would likely require strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, and elevated temperatures. The substitution would be directed to the C-5 and C-7 positions, with the potential for multiple products. Similarly, sulfonation would necessitate the use of fuming sulfuric acid or sulfur trioxide. Halogenation, for instance with bromine or chlorine in the presence of a Lewis acid catalyst, would also be expected to proceed at the available positions on the benzene ring, though the deactivating effect of the quinazoline core and the existing halogens would likely necessitate forcing conditions.
Modification of the Methoxy (B1213986) Group and Ring Nitrogen Atoms
The functional groups appended to the quinazoline core, namely the 8-methoxy group and the nitrogen atoms of the pyrimidine ring, offer alternative sites for chemical modification. These transformations are often more facile than electrophilic aromatic substitution on the carbocyclic ring.
The methoxy group at the 8-position can be cleaved to yield the corresponding phenolic hydroxyl group. This demethylation can be achieved using various reagents, with halogen acids being particularly effective. For instance, treatment with hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can effect the cleavage of the methyl-oxygen bond. mdpi.com HI is generally a stronger nucleophilic reagent than HBr and may lead to a higher degree of demethylation. mdpi.com
The resulting 6-bromo-4-chloro-8-hydroxyquinazoline is a valuable intermediate for further functionalization. The phenolic hydroxyl group can undergo a variety of reactions, including O-alkylation, O-acylation, and conversion to a sulfonate ester, allowing for the introduction of a wide range of substituents at this position.
Table 1: Reagents for Demethylation of Aromatic Methoxy Groups
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Hydrobromic Acid (HBr) | Aqueous solution, elevated temperature (e.g., 130 °C) | mdpi.com |
The nitrogen atoms of the quinazoline ring are nucleophilic and can be targeted for alkylation and oxidation.
N-Alkylation:
N-alkylation of the quinazoline core can introduce alkyl or substituted alkyl groups at one of the nitrogen atoms. nih.gov The reaction of quinazolinone derivatives with alkyl halides in the presence of a base is a common method for N-alkylation. uw.edujuniperpublishers.com For this compound, alkylation is expected to occur at either the N-1 or N-3 position. The regioselectivity of the alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. Studies on related quinazolinone systems have shown that N3-alkylation can be achieved with high regioselectivity under optimized conditions. rsc.org
Table 2: Conditions for N-Alkylation of Quinazoline Derivatives
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Methyl-2-bromoacetate | --- | --- | --- | uw.edu |
| Ethyl 6-bromohexanoate | K₂CO₃ | DMF | Heat | juniperpublishers.com |
N-Oxidation:
The nitrogen atoms of the quinazoline ring can be oxidized to the corresponding N-oxides. Direct oxidation of the quinazoline nucleus can be achieved using various oxidizing agents, though it can be complicated by a lack of selectivity between the N-1 and N-3 positions. nih.govresearchgate.net Common oxidizing agents include peroxy acids, such as monoperphthalic acid, which can lead to a mixture of N-1 and N-3 oxides. nih.gov In some cases, enzymatic oxidation using a biocatalyst can provide higher selectivity. For example, a recombinant soluble di-iron monooxygenase has been used to oxidize quinazoline to quinazoline 3-oxide with good yield and without side products. nih.gov The reactivity of the resulting N-oxide is altered, which can be exploited for further synthetic transformations.
Table 3: Reagents for N-Oxidation of Quinazolines
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| Monoperphthalic acid | Ether, Room Temperature | Mixture of N-1 and N-3 oxides | nih.gov |
| Recombinant di-iron monooxygenase (SDIMO) | Whole-cell biocatalyst | Quinazoline 3-oxide | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization for Purity and Quantitative Analysis
High-Resolution Mass Spectrometry for Purity Assessment and Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity and purity of 6-Bromo-4-chloro-8-methoxyquinazoline. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a molecule's elemental formula.
For this compound (molecular formula: C₉H₆BrClN₂O), HRMS can validate its exact mass, distinguishing it from other compounds with the same nominal mass. The presence of bromine and chlorine atoms, each with characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a unique isotopic pattern in the mass spectrum. This pattern serves as a definitive fingerprint for the compound's elemental composition. For instance, the molecular ion peak [M]⁺ would be accompanied by peaks at [M+1]⁺, [M+2]⁺, and [M+4]⁺ with specific relative intensities corresponding to the natural abundance of the isotopes. This technique is routinely used to characterize novel synthesized compounds, including various quinazolinone and quinoline (B57606) derivatives. nih.gov
Table 1: Theoretical Isotopic Distribution for this compound
| Ion Formula | Mass (Da) | Relative Intensity (%) |
| C₉H₆³⁵Cl⁷⁹BrN₂O | 271.9485 | 100.00 |
| C₉H₆³⁷Cl⁷⁹BrN₂O | 273.9455 | 32.54 |
| C₉H₆³⁵Cl⁸¹BrN₂O | 273.9464 | 97.80 |
| C₉H₆³⁷Cl⁸¹BrN₂O | 275.9435 | 31.83 |
Note: This table represents a simplified theoretical pattern. The actual spectrum would be more complex. Data is programmatically generated based on isotopic abundances.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Synthetic Intermediates and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for the structural elucidation of this compound and its synthetic precursors. This technique provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of its connectivity and substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Aromatic-H | 7.5 - 8.8 | Multiple signals (doublets, singlets) corresponding to protons on the quinazoline (B50416) core. |
| Methoxy-H | 3.9 - 4.1 | A sharp singlet corresponding to the three protons of the -OCH₃ group. |
| ¹³C NMR | ||
| Aromatic-C | 110 - 160 | Signals for carbon atoms in the bicyclic aromatic system. |
| Methoxy-C | ~56 | Signal for the carbon atom of the -OCH₃ group. |
| C-Cl | >150 | Carbon atom attached to the chlorine. |
| C-Br | ~115-120 | Carbon atom attached to the bromine. |
Note: These are predicted values based on analogous structures and may vary from experimental data.
X-ray Crystallography for Solid-State Structure and Conformational Analysis of Co-crystals or Derivatives
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative or a co-crystal, it is possible to map the precise positions of each atom in the crystal lattice.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various matrices. The development of a robust HPLC method is crucial for quality control during synthesis and for subsequent analytical applications.
Reverse-Phase (RP) HPLC is the most common mode used for the analysis of quinazoline derivatives due to its versatility and applicability to moderately polar compounds. researchgate.nettandfonline.comtandfonline.com In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comsielc.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation of the main compound from any impurities or degradation products. researchgate.net
Normal-Phase (NP) HPLC employs a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, isopropanol). phenomenex.comyoutube.com This technique is particularly useful for separating highly hydrophobic compounds that are too strongly retained in RP-HPLC or for resolving isomers. phenomenex.com For certain quinazoline derivatives, NP-HPLC can offer alternative selectivity compared to reverse-phase methods.
Table 3: Example of a Generic RP-HPLC Method for Quinazoline Derivative Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
Note: This is an illustrative method; specific conditions must be developed and validated for this compound.
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if synthetic modifications introduce a chiral center into a derivative, chiral HPLC becomes essential for separating and quantifying the resulting enantiomers. Chiral separations are critical as enantiomers can have different biological activities and toxicities.
Chiral HPLC methods typically use a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com These separations can be performed in either normal-phase or reverse-phase mode. For example, a normal-phase chiral HPLC method was developed for the enantiomeric separation of hydroxychloroquine, a quinoline derivative, using a Chiralpak AD-H column. nih.gov Similar principles could be applied to chiral derivatives of this compound to assess enantiomeric purity. nih.govresearchgate.net
Hyphenated Chromatographic Techniques
Hyphenated techniques, which couple a separation method with a detection method, provide a superior level of analytical detail.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that provides both the retention time from HPLC and the mass-to-charge ratio from MS for each separated component. This allows for the confident identification of not only the main peak but also trace-level impurities by providing molecular weight information. A validated LC-MS/MS method was successfully used for the pharmacokinetic study of a similar halogenated quinolinol derivative in rat plasma. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly if the compound or its derivatives are sufficiently volatile and thermally stable. GC-MS is highly effective for separating and identifying compounds in complex mixtures and is particularly well-suited for the analysis of halogenated compounds. vscht.czresearchgate.net The coupling to a mass spectrometer allows for the definitive identification of peaks based on their mass spectra.
LC-MS/MS for Impurity Profiling and Metabolite Identification of Derivatives
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and structural elucidation potential of tandem mass spectrometry. nih.gov This makes it an indispensable tool for identifying and quantifying trace-level impurities and for characterizing the metabolic fate of drug candidates derived from this compound.
Impurity Profiling:
During the synthesis of this compound and its subsequent conversion into more complex derivatives, several process-related impurities can arise. These may include starting materials, intermediates, byproducts from side reactions, and degradation products. LC-MS/MS allows for the sensitive detection and identification of these impurities, even when they are present at very low levels. nih.gov
A typical impurity profiling workflow involves developing a stability-indicating LC method capable of separating the main compound from all potential impurities. The eluent from the LC is then introduced into the mass spectrometer. Full scan MS analysis provides the molecular weights of the eluted compounds, while tandem MS (MS/MS) experiments, involving the fragmentation of selected parent ions, provide structural information that aids in the definitive identification of the impurities. researchgate.net
Hypothetical Impurity Profile for a Derivative of this compound:
The following table illustrates a hypothetical impurity profile for a derivative where the 4-chloro group has been substituted with an amine. The impurities listed are plausible based on common synthetic routes for quinazoline derivatives.
| Impurity ID | Potential Structure | Proposed Origin | m/z [M+H]⁺ | Key MS/MS Fragments |
| IMP-01 | 6-Bromo-8-methoxyquinazolin-4-one | Hydrolysis of the chloro-intermediate | 255/257 | 227/229, 199 |
| IMP-02 | 6-Bromo-4-hydroxy-8-methoxyquinazoline | Incomplete chlorination of the quinazolinone precursor | 255/257 | 227/229, 199 |
| IMP-03 | 4,6-Dibromo-8-methoxyquinazoline | Bromination side reaction | 319/321/323 | 291/293/295, 212/214 |
| IMP-04 | Dimer of the final product | Condensation side reaction | 513/515/517 | 257/259 |
This table is illustrative and based on potential synthetic side reactions.
Metabolite Identification of Derivatives:
Understanding the metabolic fate of a drug candidate is a critical aspect of drug development. preprints.org Derivatives of this compound, when investigated as potential therapeutic agents, would undergo extensive metabolism studies. LC-MS/MS is the primary technique used to identify metabolites in in vitro (e.g., liver microsomes, S9 fractions) and in vivo (e.g., plasma, urine, feces) samples. nih.gov
The biotransformation of a drug candidate can involve a variety of enzymatic reactions, including oxidation, reduction, hydrolysis, and conjugation. The presence of bromo, chloro, and methoxy (B1213986) groups on the quinazoline core provides several potential sites for metabolic modification.
Plausible Metabolic Pathways and Identified Metabolites for a Derivative:
The following table outlines potential metabolic transformations for a hypothetical derivative of this compound.
| Metabolite ID | Metabolic Reaction | Proposed Structure of Metabolite | m/z [M+H]⁺ | Key MS/MS Fragments |
| M-01 | O-Demethylation | 6-Bromo-4-substituted-quinazolin-8-ol | Varies with substituent | Loss of substituent, quinazoline core fragments |
| M-02 | Hydroxylation | 6-Bromo-4-substituted-hydroxy-8-methoxyquinazoline | Varies with substituent | Loss of substituent, water loss |
| M-03 | Glucuronidation | Glucuronide conjugate of an oxidative metabolite | Varies with substituent | Loss of glucuronic acid (-176 Da), aglycone fragments |
| M-04 | Dehalogenation (Debromination) | 4-Chloro-8-methoxy-substituted-quinazoline | Varies with substituent | Isotopic pattern change, loss of substituent |
This table is illustrative and based on common metabolic pathways for halogenated and methoxy-substituted aromatic compounds.
GC-MS for Volatile Byproduct Analysis in Synthesis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of the synthesis of this compound, GC-MS is invaluable for identifying and quantifying volatile byproducts, residual solvents, and unreacted volatile starting materials. This is crucial for process optimization, ensuring the safety of chemical processes, and controlling the quality of the final product.
The synthesis of quinazolines often involves the use of various solvents and reagents that can lead to the formation of volatile byproducts. For example, reactions involving chlorinating agents or the use of solvents at high temperatures can generate a range of volatile organic compounds (VOCs). Headspace GC-MS is a particularly useful variation of this technique, where the vapor phase above the sample is injected into the GC-MS system, allowing for the analysis of volatile compounds without complex sample preparation.
Potential Volatile Byproducts in the Synthesis of this compound:
The synthesis of this compound likely involves steps such as the reaction of a substituted anthranilic acid with a formamide (B127407) source, followed by chlorination. The solvents and reagents used in these steps can be sources of volatile byproducts.
The following table presents a hypothetical list of volatile byproducts that could be detected by GC-MS during the synthesis of this compound.
| Byproduct ID | Compound Name | Potential Origin | Retention Time (min) | Key m/z values |
| V-01 | Dichloromethane | Residual solvent from extraction/purification | 3.5 | 84, 86, 49 |
| V-02 | Toluene (B28343) | Reaction solvent | 7.2 | 91, 92 |
| V-03 | N,N-Dimethylformamide (DMF) | Formamide source/solvent | 8.5 | 73, 44 |
| V-04 | Pyridine | Catalyst/base | 9.1 | 79, 52 |
This table is illustrative and based on common solvents and reagents used in quinazoline synthesis.
Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Chloro 8 Methoxyquinazoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of novel compounds. For a molecule like 6-Bromo-4-chloro-8-methoxyquinazoline, these theoretical studies would provide invaluable insights into its behavior at a molecular level. However, a detailed search of scientific literature and databases did not yield specific quantum chemical calculation data for this compound. The following sections describe the well-established theoretical methods that would be applied for such an investigation, based on studies of structurally related quinazoline (B50416) derivatives.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31+G(d,p), would be employed to determine its optimized geometry and electronic properties. bohrium.com
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. In studies of other 6-bromo-quinazoline derivatives, the HOMO and LUMO orbitals were found to be distributed across the quinazolinone and bromobenzene (B47551) rings. bohrium.com
While specific values for this compound are not available, the table below illustrates the kind of data that would be generated from such a study, based on representative values for analogous compounds.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative and not based on actual calculations for this compound)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Molecular Electrostatic Potential (MEP) Mapping for Receptor Binding Insights
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with biological targets. An MEP map for this compound would reveal regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack).
Typically, the electronegative nitrogen atoms in the quinazoline ring and the oxygen atom of the methoxy (B1213986) group would be expected to show negative potential, making them potential hydrogen bond acceptors in a receptor's active site. The hydrogen atoms would exhibit positive potential. This information is crucial for understanding how the molecule might orient itself within a protein binding pocket. While specific MEP maps for this compound have not been published, this technique is a standard component of computational drug design. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations often consider a molecule in a vacuum, its conformation and behavior in a biological environment are dynamic and influenced by its surroundings.
Prediction of Stable Conformations in Solution and Bound States
Conformational analysis would be performed to identify the low-energy, stable three-dimensional arrangements of this compound. This is particularly important for understanding how the molecule might adapt its shape upon binding to a receptor. These studies would involve systematically rotating the flexible bonds, such as the one connecting the methoxy group to the quinazoline ring, and calculating the energy of each resulting conformation.
Solvent Effects on Molecular Geometry and Dynamics
Molecular Dynamics (MD) simulations are employed to study the movement of a molecule over time in a solvated environment, providing a more realistic picture of its behavior in a biological context. An MD simulation of this compound, often performed using software like GROMACS, would place the molecule in a box of solvent (typically water) and simulate its movements over a period of nanoseconds. mdpi.com
These simulations provide insights into the stability of the molecule's conformations and its interactions with solvent molecules. Analysis of the simulation trajectory can reveal root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values, which indicate the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. bohrium.com
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Given that many quinazoline derivatives are investigated as protein kinase inhibitors, a likely target for this compound in such a study would be the ATP-binding site of a kinase like the Epidermal Growth Factor Receptor (EGFR). mdpi.combohrium.com
In a typical docking study, using software like AutoDock Vina, the this compound molecule would be docked into the active site of the target protein. mdpi.com The results would be a series of predicted binding poses, ranked by their binding affinity (or docking score), usually expressed in kcal/mol.
The analysis would focus on the interactions formed between the ligand and the amino acid residues of the protein, such as:
Hydrogen bonds: Likely involving the nitrogen atoms of the quinazoline core.
Hydrophobic interactions: Involving the aromatic rings of the quinazoline system.
Halogen bonds: The bromine and chlorine atoms could potentially form halogen bonds with electron-rich residues.
While no specific molecular docking studies for this compound have been found in the reviewed literature, the table below presents the type of data that would be generated, including the interacting residues and binding energies seen in studies of analogous quinazoline compounds with EGFR.
Table 2: Illustrative Molecular Docking Results with EGFR (Note: This data is representative of typical results for quinazoline inhibitors and not specific to this compound)
| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|
| -8.5 | Met793 | Hydrogen Bond |
| Leu718 | Hydrophobic | |
| Cys797 | van der Waals |
Following docking, molecular dynamics simulations of the protein-ligand complex are often performed to assess the stability of the predicted binding pose over time. bohrium.com
Prediction of Binding Modes with Potential Biological Targets
Computational docking simulations are a cornerstone in predicting how a ligand, such as this compound, might bind to a biological target. This process involves placing the compound into the three-dimensional structure of a protein's active site and calculating the most likely binding conformation and affinity. For quinazoline derivatives, a primary focus of such studies has been on their interaction with various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.
One of the most studied targets for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) kinase domain. Molecular docking studies on 6-bromo-quinazoline derivatives have revealed that the quinazoline core typically anchors within the ATP-binding pocket of EGFR. nih.govnih.govresearchgate.net The nitrogen atoms of the quinazoline ring are often predicted to form key hydrogen bonds with backbone residues in the hinge region of the kinase, a critical interaction for inhibitory activity. For instance, in studies of similar quinazoline compounds, interactions with key residues such as Met790 in the EGFR active site have been observed. nih.gov
Beyond EGFR, other potential targets for quinazoline derivatives have been identified, including MET kinase and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). nih.gov In these contexts, the quinazoline scaffold is also predicted to form crucial interactions within the kinase hinge region. nih.gov The specific substitution pattern of this compound, with its bromine, chlorine, and methoxy groups, would significantly influence its predicted binding mode. The 8-methoxy group, for example, could form additional hydrogen bonds or occupy a specific hydrophobic pocket, enhancing binding affinity and selectivity.
Molecular dynamics (MD) simulations further refine the predictions from molecular docking. These simulations model the dynamic nature of the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. For 6-bromo quinazoline derivatives, MD simulations have been used to confirm the stability of their interactions within the EGFR binding site, showing minimal deviation from the initial docked pose over the course of the simulation. nih.govresearchgate.net
A hypothetical predicted binding mode for this compound within a kinase active site, based on data from related compounds, is summarized in the table below.
| Feature | Predicted Interaction with Kinase Target |
| Quinazoline Core | Anchors in the ATP-binding pocket |
| N1 and N3 atoms | Potential hydrogen bond donors/acceptors with hinge region residues (e.g., Met790 in EGFR) |
| 6-Bromo group | May engage in halogen bonding or occupy a hydrophobic pocket |
| 4-Chloro group | Can influence electronic properties and steric fit, potentially forming halogen bonds |
| 8-Methoxy group | May form hydrogen bonds or interact with hydrophobic residues |
Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, pi-stacking)
The biological activity of this compound is underpinned by a variety of intermolecular interactions with its target protein. Computational analyses of related quinazoline derivatives have highlighted the critical role of several types of non-covalent bonds.
Hydrogen Bonding: As mentioned, hydrogen bonds are fundamental to the binding of quinazoline inhibitors to kinases. The nitrogen atoms of the quinazoline ring are frequently predicted to form hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues in the ATP binding site. nih.govnih.govresearchgate.net The 8-methoxy group on this compound introduces an additional potential hydrogen bond acceptor, which could further stabilize the ligand-protein complex.
Halogen Bonding: The presence of both bromine at the 6-position and chlorine at the 4-position makes halogen bonding a significant potential contributor to the binding affinity of this compound. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a carbonyl oxygen or an aromatic ring on the protein. In molecular docking studies of other halogenated compounds, these interactions have been shown to be crucial for potency and selectivity.
The following table summarizes the key intermolecular interactions observed in computational studies of related bromo-quinazoline derivatives, which are likely relevant for this compound.
| Interaction Type | Key Residues in Kinase Targets | Significance |
| Hydrogen Bonding | Hinge region residues (e.g., Met, Cys) | Anchors the inhibitor in the ATP binding site. nih.govresearchgate.net |
| Halogen Bonding | Carbonyl oxygens, aromatic rings | Enhances binding affinity and selectivity. |
| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the complex through aromatic interactions. nih.gov |
| Pi-Alkyl | Leucine, Valine, Isoleucine, Methionine | Contributes to hydrophobic interactions. nih.gov |
| Pi-Sulfur | Methionine | Can provide additional stabilizing interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for efficacy.
Development of Predictive Models for Biological Activity based on Structural Descriptors of Derivatives
The development of a QSAR model begins with a dataset of quinazoline derivatives with known biological activities. A wide range of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. plos.orgnih.gov For quinazoline derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like EGFR. plos.orgnih.gov These models have demonstrated high predictive power, with strong correlation coefficients between the predicted and experimentally determined activities. nih.govnih.gov
The predictive ability of these models is often validated using both internal and external validation techniques to ensure their robustness and generalizability. nih.gov
Ligand-Based and Structure-Based QSAR Approaches
There are two main approaches to QSAR modeling: ligand-based and structure-based.
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies solely on the structural information of a series of active and inactive compounds. By comparing the structural features of these molecules, it is possible to identify the pharmacophore, which is the essential arrangement of functional groups required for biological activity. For quinazoline derivatives, ligand-based QSAR could be used to identify the optimal substitution patterns on the quinazoline ring to enhance activity against a particular target.
Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based QSAR can be employed. This approach, often used in conjunction with molecular docking, incorporates information about the protein-ligand interactions into the QSAR model. For example, descriptors can be derived from the docked conformation of the ligands, such as the energies of specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with active site residues.
A powerful structure-based 3D-QSAR method is Comparative Molecular Field Analysis (CoMSIA). In a CoMSIA study on quinazoline derivatives targeting osteosarcoma, contour maps were generated to visualize the regions around the aligned molecules where specific properties (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are favorable or unfavorable for activity. nih.gov Such maps provide a visual guide for designing new derivatives with improved potency. For instance, a contour map might indicate that a bulky, electron-withdrawing group at a specific position on the quinazoline ring would be beneficial for activity. nih.gov
The table below outlines the key aspects of ligand-based and structure-based QSAR approaches as they apply to quinazoline derivatives.
| QSAR Approach | Basis of Model | Information Gained | Application to this compound Derivatives |
| Ligand-Based | Structural features of active and inactive ligands | Identification of pharmacophore and key functional groups for activity. | Guiding modifications to the substitution pattern to improve activity without knowledge of the target's 3D structure. |
| Structure-Based (e.g., CoMSIA) | 3D structures of ligands and their interactions with the target protein | Detailed 3D map of favorable and unfavorable regions for different physicochemical properties around the ligand. | Designing new derivatives with optimized interactions within a known target's active site (e.g., EGFR, MET kinase). nih.gov |
Structure Activity Relationship Sar Studies for Biological Target Engagement
Design and Synthesis of Analogues and Derivatives of 6-Bromo-4-chloro-8-methoxyquinazoline
The synthetic versatility of the this compound core allows for extensive chemical modifications. The bromine atom at the C-6 position, the chlorine atom at the C-4 position, and the methoxy (B1213986) group at the C-8 position are all amenable to substitution, providing a rich platform for generating a library of analogues.
The reactivity of the chlorine atom at the C-4 position makes it a primary site for modification. Nucleophilic substitution reactions with various amines, including anilines and aliphatic amines, are commonly employed to introduce a wide range of substituents. For instance, the reaction of 6-bromo-4-chloroquinazoline (B1286153) with substituted anilines can yield a series of 4-anilinoquinazoline (B1210976) derivatives. The nature of the substituent on the aniline (B41778) ring significantly impacts biological activity.
While direct SAR studies on this compound are limited in publicly available literature, research on related 6-bromo-4-substituted quinazolines provides valuable insights. For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, variations at the C-4 position with different hydrazide and carbothioamide moieties led to compounds with potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2). Specifically, a 4-N-cyclohexylhydrazine-1-carbothioamide derivative demonstrated significant VEGFR-2 inhibition. nih.gov
The bromine at the C-6 position is also a key handle for diversification, often utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups. Studies on 4-anilinoquinazolines have shown that the presence of small, electron-withdrawing or -donating groups at the C-6 position can influence kinase inhibitory activity. For example, in a series of 4-(3-bromophenylamino)quinazolines, the introduction of butynamide or crotonamide (B15916) groups at the C-6 position resulted in potent irreversible inhibitors of the epidermal growth factor receptor (EGFR). atlantis-press.com
Systematic variation of the methoxy group at the C-8 position is less commonly reported for the 6-bromo-4-chloro scaffold. However, in other quinoline (B57606) and quinazoline (B50416) series, modification of alkoxy groups at this position has been shown to modulate activity and pharmacokinetic properties. For instance, in a series of 8-alkoxyquinolone antibacterial agents, variations in the alkoxy chain length and the introduction of amino groups at the C-5 position had a significant impact on antibacterial potency and side-effect profiles. acs.org
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com
Ring system modifications, such as the replacement of the quinazoline core with a related heterocyclic system like a thieno[3,2-d]pyrimidine, can also be explored. nih.gov This strategy can alter the geometry and electronic properties of the molecule, potentially leading to a different interaction profile with the biological target.
Evaluation of Biological Activity in Preclinical In Vitro Assays
The biological activity of analogues and derivatives of this compound is typically evaluated through a battery of preclinical in vitro assays to determine their potency and mechanism of action.
Quinazoline derivatives are well-known inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. Enzyme inhibition assays are therefore a cornerstone in the evaluation of these compounds. These assays typically measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50).
While specific data for this compound derivatives is limited, studies on structurally related compounds highlight their potential as kinase inhibitors. For example, a series of 6-substituted-4-(3-bromophenylamino)quinazolines were evaluated as inhibitors of EGFR and HER-2 tyrosine kinases. atlantis-press.com Similarly, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been shown to inhibit VEGFR-2. nih.gov In a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives, potent inhibition of Aurora A kinase was observed, with the most active compound showing an IC50 value in the micromolar range. nih.gov
| Compound Series | Target Kinase | Representative IC50 (µM) |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | VEGFR-2 | 0.05 - 0.08 |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acids | Aurora A | ~168 |
This table presents data from studies on structurally related quinazoline derivatives and may not be directly representative of this compound analogues.
Beyond enzyme inhibition, quinazoline derivatives can also interact with various receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor, often expressed as the inhibition constant (Ki) or the concentration required to displace 50% of a radiolabeled ligand (IC50). Functional assays then assess whether the compound acts as an agonist or antagonist at the receptor.
There is limited specific public data on the receptor binding profile of this compound derivatives. However, the broader class of quinazolines has been explored for activity at various G protein-coupled receptors (GPCRs) and other receptor types.
Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of a compound. These assays can measure a wide range of cellular processes.
Proliferation Assays: The antiproliferative activity of quinazoline derivatives is frequently tested against various cancer cell lines. The MTT assay is a common method used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). Studies on 6-bromo-quinazoline-4(3H)-one derivatives have demonstrated significant cytotoxic activity against cell lines such as MCF-7 (breast cancer) and SW480 (colorectal cancer). For instance, a derivative with an aliphatic linker at the C-2 position showed IC50 values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively.
| Compound Derivative | Cell Line | IC50 (µM) |
| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 | 15.85 ± 3.32 |
| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 | 17.85 ± 0.92 |
| 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 | 37.94 ± 4.21 |
| 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one | SW480 | 63.20 ± 9.51 |
This table is based on data for 6-bromo-quinazolin-4-one derivatives, which differ from the this compound scaffold.
Apoptosis Assays: These assays determine if a compound induces programmed cell death (apoptosis) in cancer cells. Methods such as flow cytometry with annexin (B1180172) V/propidium iodide staining are used to quantify apoptotic cells.
Signal Transduction Assays: These assays investigate the effect of a compound on specific cellular signaling pathways. For example, Western blotting can be used to measure the phosphorylation status of key signaling proteins, such as kinases, to confirm target engagement within the cell.
Elucidation of Key Pharmacophoric Features
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core ring system. For this compound, the halogens and the methoxy group are critical determinants of its potential biological profile.
Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological properties. researchgate.net In the context of the quinazoline scaffold, halogen substituents at various positions, including the C-6 position, play a significant role in modulating binding affinity and selectivity for biological targets.
The introduction of halogen atoms, such as bromine and chlorine, can increase the binding affinity of quinazoline derivatives for proteins like human serum albumin (HSA). mdpi.comnih.gov This enhancement is often attributed to favorable hydrophobic interactions. nih.gov Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the binding affinity to HSA increases with the increasing atomic number of the halogen substituent. nih.gov This suggests that the larger and more polarizable bromine atom at the C-6 position of this compound could contribute significantly to its binding capabilities.
In the context of enzyme inhibition, such as targeting Epidermal Growth Factor Receptor (EGFR), halogen substitution can also be crucial. For instance, in a series of 2,3-dihydro- mdpi.comresearchgate.net-dioxino-[2,3-f]-quinazoline derivatives, the substitution of the aniline moiety with hydrophobic substituents like halogens increased activity, with the order of activity being F < Br < Cl. mdpi.com Similarly, for certain 1-phenylbenzazepine D1 receptor ligands, a 6-chloro group was found to enhance affinity. mdpi.com The presence of both bromine and chlorine on the quinazoline ring of this compound suggests a strategic combination to optimize interactions within the binding pocket of a target protein, potentially through a combination of hydrophobic and specific halogen-bonding interactions.
The methoxy group (-OCH3) is a common substituent in many drug molecules and natural products, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In quinazoline-based compounds, the introduction of electron-donating groups, such as a methoxy group, at positions C-6 and C-7 has been shown to increase the antiproliferative activity of the compounds. mdpi.com
The methoxy group at the C-8 position of this compound can play several roles in molecular recognition. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding site. Furthermore, the methoxy group can influence the electronic properties of the quinazoline ring system, which can, in turn, affect its binding characteristics. nih.gov In some quinazolinone-based hybrids, the methoxy substituent has been identified as playing an important role in their cytotoxic activity. nih.gov The precise contribution of the 8-methoxy group would be dependent on the specific topology of the target's active site, where it could occupy a specific pocket and form favorable interactions.
The quinazoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govrsc.orgresearchgate.net This bicyclic heterocyclic system is a key component of several approved drugs, particularly in the area of oncology. nih.gov
The nitrogen atoms within the quinazoline ring are critical for target interaction. Specifically, the N-1 and N-3 atoms are known to be key hydrogen bond acceptors. mdpi.com For example, in the context of EGFR kinase inhibitors, the N-1 atom of the quinazoline ring forms a hydrogen bond with the backbone NH of a crucial methionine residue (Met793) in the hinge region of the ATP-binding site. This interaction is a cornerstone for the high-affinity binding of many quinazoline-based inhibitors. mdpi.com The N-3 atom can also participate in hydrogen bonding, often through a water-mediated bridge with threonine residues. mdpi.com
The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions further enhances its utility as a pharmacophore. researchgate.net The planar nature of the aromatic system also facilitates stacking interactions, such as pi-pi stacking, with aromatic amino acid residues in the target protein. Therefore, the quinazoline core of this compound provides the essential structural framework for anchoring the molecule within a biological target's binding site.
Structure-Property Relationships Relevant to Drug Discovery
Relationship between Structure and Metabolic Stability (in vitro liver microsomes/hepatocytes from non-human species)
The metabolic stability of a compound is a critical parameter in drug discovery, as it influences the compound's half-life and oral bioavailability. In vitro assays using liver microsomes are a standard method for assessing this property. nih.gov
Studies on various quinazoline derivatives have shown that the scaffold can be modified to achieve high metabolic stability. For instance, a series of quinazolinamine derivatives, designed as BCRP and P-gp inhibitors, were found to be highly stable in human liver microsomes, with 80-92% of the parent compounds remaining after a 60-minute incubation. researchgate.net Another study identified a quinazoline-based MET inhibitor with a favorable human microsomal metabolic stability half-life of over 600 minutes. nih.gov
The positions of the substituents on the quinazoline ring can significantly impact metabolic stability. The sites most prone to metabolism by cytochrome P450 enzymes are often the unsubstituted positions on the aromatic ring or electron-rich areas. The specific substitution pattern of this compound, with its halogen and methoxy groups, would influence its metabolic profile. While specific data for this exact compound is not available, the general stability of the quinazoline core is a promising feature.
| Compound | Target/Class | % Remaining after 60 min | Reference |
|---|---|---|---|
| Quinazolinamine Derivative 4 | BCRP/P-gp Inhibitor | ~85% | researchgate.net |
| Quinazolinamine Derivative 5 | BCRP/P-gp Inhibitor | ~90% | researchgate.net |
| Quinazolinamine Derivative 22 | BCRP/P-gp Inhibitor | ~92% | researchgate.net |
| Quinazolinamine Derivative 27 | BCRP/P-gp Inhibitor | ~80% | researchgate.net |
| Quinazolinamine Derivative 33 | BCRP Inhibitor | ~88% | researchgate.net |
Structure-Permeability Relationships (e.g., Caco-2 cell model, PAMPA assays)
A compound's ability to permeate biological membranes, such as the intestinal epithelium, is essential for oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier. nih.govresearchgate.net
The permeability of quinazoline derivatives can be influenced by their structural features. In silico predictions for a series of 2-substituted quinazolin-4(3H)-ones indicated high gastrointestinal absorption. acs.org These compounds were predicted to have good permeability through Caco-2 cells. acs.org Generally, passive diffusion across the cell membrane is favored by moderate lipophilicity and a lower number of hydrogen bond donors and acceptors.
The structure-permeability relationship for sulfasalazine (B1682708) and its analogs in Caco-2 cells demonstrated that the permeability is highly dependent on the presence of specific functional groups and interaction with efflux transporters. nih.gov While specific experimental data for this compound is not available, predictions can be made based on related structures. The presence of halogen atoms generally increases lipophilicity, which can enhance passive permeability.
| Compound | Predicted Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | Predicted GI Absorption | Reference |
|---|---|---|---|
| Compound 2 | 0.989 | High | acs.org |
| Compound 6 | 1.071 | High | acs.org |
| Compound 17 | 0.992 | High | acs.org |
| Compound 20 | 1.109 | High | acs.org |
Mechanism of Action Moa Studies at the Molecular and Cellular Level
Target Identification and Validation Strategies
A crucial first step in delineating the MOA of any bioactive compound is the identification of its molecular target(s). For a molecule like 6-Bromo-4-chloro-8-methoxyquinazoline, which is a derivative of a privileged scaffold known to interact with a variety of protein classes, pinpointing its specific binding partners is a non-trivial task. Researchers have a sophisticated toolbox of techniques at their disposal to tackle this challenge.
Affinity proteomics stands as a powerful and unbiased method for discovering the protein targets of a small molecule. This approach typically involves immobilizing the compound of interest, in this case, a derivative of this compound, onto a solid support, such as chromatography beads. This "baited" matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that have an affinity for the compound will bind to the immobilized ligand and can be subsequently "pulled down" and separated from the rest of the proteome. These captured proteins are then identified using sensitive mass spectrometry techniques.
While specific studies detailing the application of affinity proteomics to this compound are not yet widely published, this methodology remains a gold standard for unbiased target discovery in the broader field of chemical biology.
Once potential targets are identified, for instance through affinity proteomics, their biological relevance to the compound's activity must be validated. Genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene editing are invaluable for this purpose. By selectively reducing (knockdown) or completely eliminating (knockout) the expression of a candidate target protein in cultured cells, researchers can assess whether the cellular response to this compound is altered. If the compound's effect is diminished or abolished in the absence of the target protein, it provides strong evidence that the protein is indeed a key mediator of the compound's action.
Biochemical Characterization of Target Interaction
Following the successful identification and validation of a molecular target, the next phase of investigation focuses on the precise nature of the interaction between this compound and its binding partner. This involves a suite of biophysical and biochemical assays designed to quantify the binding affinity, kinetics, and functional consequences of this interaction.
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in providing quantitative data on the binding event. SPR allows for the real-time measurement of the association and dissociation rates of the compound to its target, providing a detailed kinetic profile of the interaction. ITC, on the other hand, directly measures the heat changes that occur upon binding, yielding crucial thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data is critical for understanding the forces driving the binding event and for structure-activity relationship (SAR) studies.
While specific SPR or ITC data for this compound is not publicly available, related quinazoline (B50416) derivatives have been characterized using these methods, often revealing high-affinity interactions with their targets. For instance, studies on other 6-bromo-quinazoline derivatives have shown potent interactions with protein kinases. nih.gov
If the identified target of this compound is an enzyme, it is crucial to determine how the compound affects its catalytic activity. Enzyme inhibition assays are performed to measure the compound's potency, typically expressed as an IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity). Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Furthermore, the possibility of allosteric modulation must be considered. Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's function. nih.gov This can be a particularly attractive mechanism for achieving target selectivity. nih.gov Studies on related heterocyclic compounds have demonstrated the potential for allosteric modulation of receptors and enzymes. nih.gov
Cellular Pathway Modulation and Downstream Effects
Western Blot Analysis of Phosphorylation and Protein Expression
Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of drug discovery, it is invaluable for assessing how a compound affects the expression levels of key proteins and their phosphorylation status, which is a critical aspect of cell signaling.
Hypothetical Data Table: Effect of this compound on Protein Expression and Phosphorylation
| Target Protein | Cellular Process | Predicted Change in Expression (Hypothetical) | Predicted Change in Phosphorylation (Hypothetical) |
| Protein Kinase B (Akt) | Cell Survival, Proliferation | No Change | ↓ |
| Extracellular signal-regulated kinase (ERK) | Cell Growth, Differentiation | No Change | ↓ |
| p53 | Tumor Suppressor | ↑ | ↑ |
| Caspase-3 | Apoptosis | ↑ (Cleaved form) | N/A |
This table is purely illustrative and is not based on experimental data for this compound.
Gene Expression Profiling (e.g., RNA-Seq, qPCR)
Gene expression profiling techniques, such as RNA-Sequencing (RNA-Seq) and quantitative Polymerase Chain Reaction (qPCR), provide insights into how a compound alters the transcriptional landscape of a cell. This can reveal the upstream signaling pathways and cellular processes affected by the compound.
Hypothetical Data Table: Genes Potentially Modulated by this compound
| Gene Name | Function | Predicted Fold Change (Hypothetical) |
| CDKN1A (p21) | Cell Cycle Arrest | +3.5 |
| BAX | Pro-apoptotic | +2.8 |
| BCL2 | Anti-apoptotic | -2.1 |
| VEGFA | Angiogenesis | -4.0 |
This table is purely illustrative and is not based on experimental data for this compound.
High-Content Imaging for Phenotypic Changes and Organelle Function
High-content imaging combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in a large population of cells. This powerful technique can reveal compound-induced changes in cell morphology, organelle health, and the subcellular localization of proteins.
Investigations into Resistance Mechanisms in Cellular Models
A critical aspect of preclinical drug development is understanding the potential for cancer cells to develop resistance to a new therapeutic agent. In vitro studies using cellular models are instrumental in identifying the molecular mechanisms that drive resistance. This often involves long-term exposure of cancer cell lines to a compound to select for resistant populations, followed by multi-omics analysis to identify the adaptive changes that have occurred.
Without any foundational research on the biological activity of this compound, any discussion on potential resistance mechanisms would be entirely speculative.
Preclinical Biological Evaluation in Non Human Models
In Vitro Efficacy Assessments
Despite the compound's inclusion in patents related to neurological and inflammatory disorders, specific data from in vitro assays are not available in the public domain.
Cell Viability, Proliferation, and Cytotoxicity Assays across Diverse Cell Lines
No published studies were identified that report the effects of 6-Bromo-4-chloro-8-methoxyquinazoline on cell viability, proliferation, or cytotoxicity across any tested cell lines.
Apoptosis Induction and Cell Cycle Analysis Studies
There is no publicly available data from apoptosis induction assays (e.g., caspase activation, Annexin (B1180172) V staining) or cell cycle analysis (e.g., flow cytometry) to characterize the effects of this compound on these cellular processes.
In Vivo Efficacy Studies in Animal Models
Consistent with the lack of in vitro data, there are no published reports detailing the in vivo efficacy of this compound in animal models of disease.
Establishment and Utilization of Relevant Rodent Disease Models (e.g., xenograft, autoimmune, infectious disease models)
Patents describe the use of rodent models relevant to the intended therapeutic areas. These include mouse models of neurodegeneration, such as those induced by cuprizone (B1210641) (CBE) or MPTP, and models of inflammatory arthritis. google.comgoogleapis.com The purpose of mentioning these models is to describe the testing of other molecules, for which this compound may have served as a synthetic starting material.
Assessment of Therapeutic Efficacy in Animal Models
No data on the therapeutic efficacy of this compound in any animal model has been made publicly available. This includes a lack of information on tumor growth inhibition in xenograft models, reduction of disease severity in autoimmune models, or clearance of pathogens in infectious disease models.
Pharmacodynamic Biomarker Evaluation in Animal Tissues
Following a thorough review of scientific literature and patent databases, no specific studies detailing the pharmacodynamic biomarker evaluation of this compound in animal tissues have been identified. While patent literature suggests this compound is of interest for its potential to bind to the CD38 enzyme, which is implicated in neurodegenerative and inflammatory diseases, no published reports of its effects on relevant biomarkers in preclinical animal models are available. google.com Potential areas of future investigation could involve assessing the modulation of CD38 activity or downstream signaling pathways in response to compound administration in animal tissues.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Context (Non-Human)
Detailed ADME profiling for this compound in non-human preclinical models is not currently available in the public domain. The following subsections outline the standard assays used to characterize a compound's ADME properties, for which no specific data has been found for this particular quinazoline (B50416) derivative.
In Vitro Absorption Models (e.g., Caco-2 permeability, PAMPA)
No data from in vitro absorption models, such as Caco-2 permeability or Parallel Artificial Membrane Permeability Assays (PAMPA), for this compound has been reported. These assays are crucial in early drug discovery to predict the oral absorption of a compound by assessing its ability to cross intestinal epithelial cell barriers.
In Vitro and In Vivo Distribution Studies (e.g., plasma protein binding, tissue distribution in animals)
There are no published findings on the in vitro plasma protein binding or in vivo tissue distribution of this compound in any animal species. Such studies are essential for understanding how a compound distributes throughout the body and its potential to reach its therapeutic target. A patent for small molecule inhibitors of NF-κB inducing kinase mentions the possibility of using isotopically labeled versions of this compound for tissue distribution assays, such as with Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). googleapis.com However, the results of any such studies have not been made public.
Metabolic Stability and Metabolite Identification in Non-Human Liver Systems (e.g., microsomes, hepatocytes)
Information regarding the metabolic stability of this compound in non-human liver systems, such as microsomes or hepatocytes, is not available. Furthermore, there are no reports identifying the metabolites of this compound. These studies are critical for predicting the compound's half-life in the body and identifying any potentially active or toxic metabolites.
Excretion Pathways in Animal Models
No studies have been published that delineate the excretion pathways of this compound in animal models. Determining the primary routes of elimination (e.g., renal or fecal) is a key component of a compound's preclinical characterization.
Applications and Future Directions in Drug Discovery
Lead Optimization Strategies Derived from 6-Bromo-4-chloro-8-methoxyquinazoline
The this compound core serves as a crucial intermediate, or "scaffold," for generating a library of more complex molecules. The chlorine atom at the C4 position is particularly reactive and susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and side chains. This chemical handle is pivotal for hit-to-lead and lead optimization campaigns.
The journey from a "hit" (a compound with initial desired activity) to a "lead" (a compound with more drug-like properties) is guided by Structure-Activity Relationship (SAR) studies and an understanding of the Mechanism of Action (MOA). For derivatives of this compound, SAR studies often focus on modifications at the C4 position. For instance, in related 6-bromo-quinazoline series, the introduction of different amine-containing side chains at the C4 position has been shown to significantly influence their biological activity, including their potency as enzyme inhibitors.
The bromine atom at the 6-position is often associated with enhanced biological activity in various quinazoline-based compounds. This is attributed to its ability to form halogen bonds and increase the compound's lipophilicity, which can improve cell membrane permeability and target engagement. The methoxy (B1213986) group at the 8-position can also influence the compound's electronic properties and metabolic stability.
Lead prioritization involves selecting the most promising candidates for further development based on a combination of factors, including potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this would involve synthesizing a focused library of compounds with diverse C4-substituents and evaluating their activity in relevant biological assays.
Rational drug design leverages the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. For derivatives of this compound, if the target protein is known (e.g., a specific kinase), molecular docking and modeling studies can be employed to predict how different C4-substituents will interact with the binding site. This allows for the design of next-generation compounds with improved potency and a more desirable safety profile.
For example, if the initial lead compound shows off-target activity, structural modifications can be made to reduce these unwanted interactions while maintaining or improving the desired activity. This might involve altering the size, shape, or electronic properties of the C4-substituent to achieve a better fit in the target's binding pocket.
Potential for Polypharmacology and Off-Target Engagement (preclinical, in vitro assessment)
Polypharmacology refers to the ability of a single drug to interact with multiple targets. While this can sometimes lead to unwanted side effects, it can also be beneficial for treating complex diseases with multiple underlying causes, such as cancer. Quinazoline (B50416) derivatives are known to often exhibit polypharmacology, frequently targeting multiple protein kinases.
Preclinical, in vitro assessments are crucial for characterizing the polypharmacology of derivatives of this compound. This typically involves screening the compounds against a panel of related and unrelated biological targets. The results of these studies can help to identify potential off-target effects early in the drug discovery process and can also reveal new therapeutic opportunities. For instance, a compound initially designed as an inhibitor of one kinase might be found to also inhibit another kinase involved in a different disease pathway.
Exploration of Novel Therapeutic Areas and Disease Indications
While the primary focus for many quinazoline derivatives has been in oncology, the versatility of the this compound scaffold opens up possibilities for exploring other therapeutic areas. The structural motifs present in this compound are also found in molecules investigated for a range of other conditions.
For example, quinazoline derivatives have been explored as anti-inflammatory agents, central nervous system (CNS) drugs, and antimicrobial agents. The specific substitution pattern of this compound could be tailored to optimize activity against targets relevant to these diseases. The exploration of novel therapeutic areas involves screening derivatives against a diverse set of biological targets and disease models to identify new and unexpected activities.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. mdpi.comgoogle.comresearchgate.netatlantis-press.commdpi.com These technologies can be applied to derivatives of this compound in several ways:
Predictive SAR: AI/ML models can be trained on existing data for quinazoline derivatives to predict the biological activity of new, unsynthesized compounds. mdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources.
De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with desired properties. researchgate.net
Predicting ADMET Properties: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in development.
The integration of AI and ML can significantly enhance the efficiency of lead optimization and the design of next-generation compounds derived from this compound.
Challenges in Translation and Further Preclinical Development
Despite the promise of the this compound scaffold, there are several challenges that need to be addressed during translation from the laboratory to the clinic. These include:
Optimizing Pharmacokinetics: Achieving the right balance of absorption, distribution, metabolism, and excretion is critical for a drug's efficacy and safety. Derivatives may require extensive optimization to achieve a suitable pharmacokinetic profile.
Managing Off-Target Effects: As with many kinase inhibitors, off-target activity can lead to toxicity. Careful preclinical evaluation is needed to identify and mitigate these risks.
Overcoming Drug Resistance: In oncology, the development of drug resistance is a major challenge. nih.gov Strategies to overcome resistance, such as developing compounds that target resistant mutants or using combination therapies, will be important for the long-term success of drugs derived from this scaffold.
Scalable Synthesis: Developing a cost-effective and scalable synthesis route is essential for the commercial viability of any new drug.
Addressing these challenges through careful preclinical studies and innovative drug design strategies will be crucial for the successful development of new medicines based on the this compound scaffold.
Q & A
Basic: What are the optimal synthetic routes for 6-Bromo-4-chloro-8-methoxyquinazoline, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer:
- Multi-step synthesis : Begin with halogenation of a quinazoline precursor (e.g., 4-chloro-8-methoxyquinazoline) using brominating agents like PBr₃ or NBS under anhydrous conditions. Optimize stoichiometry to avoid over-bromination.
- Reaction control : Use reflux with glacial acetic acid as a solvent for cyclization steps, maintaining temperatures between 80–100°C. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (2:8) as the mobile phase .
- Purification : Recrystallize the crude product using ethanol or methanol to enhance purity. Confirm yield and purity via HPLC (>95%) and ¹H NMR spectroscopy (e.g., integration of methoxy protons at δ 3.8–4.0 ppm) .
Basic: How can advanced spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions:
- Methoxy group: Singlet at δ ~3.9 ppm (¹H); δ ~55 ppm (¹³C).
- Aromatic protons: Coupling patterns (e.g., doublets for para-substituted chlorine and bromine) .
- X-ray crystallography : Resolve crystal packing and confirm regiochemistry (e.g., bromine at C6 vs. C8). Use Mo-Kα radiation (λ = 0.71073 Å) for data collection .
- Mass spectrometry : Validate molecular weight (273.51 g/mol) via ESI-MS (M+H⁺ at m/z 274.5) .
Advanced: What strategies resolve contradictions in biological activity data across studies involving halogenated quinazoline derivatives?
Methodological Answer:
- Standardized assays : Re-evaluate cytotoxicity (e.g., IC₅₀) using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour exposure).
- Target validation : Perform kinase inhibition profiling (e.g., EGFR, VEGFR) to correlate bioactivity with specific enzyme interactions .
- Data normalization : Account for variations in solubility (DMSO concentration) and purity thresholds (>95%) across studies .
Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on this compound’s bioactivity?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modified halogens (e.g., 6-iodo, 4-fluoro) or methoxy replacements (e.g., ethoxy, hydroxy).
- In vitro testing : Compare IC₅₀ values against parent compound in kinase inhibition assays. For example, replacing bromine with iodine may enhance hydrophobic binding to EGFR’s ATP pocket .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent electronegativity and steric effects .
Basic: What methodologies are recommended for assessing the purity of this compound?
Methodological Answer:
- HPLC : Utilize a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Retention time consistency (±0.2 min) indicates purity .
- TLC : Spot crude and purified samples on silica plates; a single spot (Rf ~0.5 in ethyl acetate/hexane) confirms homogeneity .
- Elemental analysis : Validate Br/Cl content (±0.3% of theoretical values) .
Advanced: How can computational tools elucidate this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Simulate interactions with tyrosine kinases (PDB ID: 1M17) using Schrödinger Suite. Focus on halogen bonding between bromine and kinase hinge regions .
- DFT calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites for derivatization .
- MD simulations : Assess stability of ligand-receptor complexes (GROMACS) over 100 ns to prioritize analogs with low RMSD (<2 Å) .
Advanced: What experimental approaches investigate the metabolic stability of this compound?
Methodological Answer:
- Liver microsome assays : Incubate compound (10 µM) with rat/human microsomes (37°C, NADPH). Quantify parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ < 10 µM suggests high metabolic liability .
- Plasma stability : Monitor decomposition in PBS (pH 7.4) at 37°C; >90% remaining after 4 hours indicates suitability for in vivo studies .
Advanced: How to address regioselective functionalization challenges in this compound?
Methodological Answer:
- Protecting groups : Temporarily block methoxy with SEM (2-(trimethylsilyl)ethoxymethyl) to direct bromination to C6 .
- Metal-catalyzed cross-coupling : Use Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at C6 while retaining C4-chloro and C8-methoxy substituents .
- Microwave-assisted synthesis : Enhance selectivity for C6 substitution by reducing side reactions (e.g., 150°C, 20 minutes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
